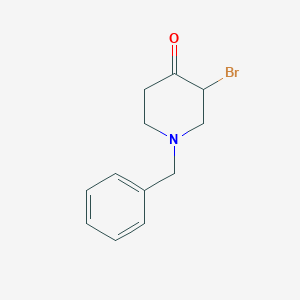

1-Benzyl-3-bromopiperidin-4-one

Description

1-Benzyl-3-bromopiperidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-3-bromopiperidin-4-one has shown promise as a pharmacological agent, particularly in the context of developing new therapeutic compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

1.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the piperidine scaffold, including this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that modifications to the benzyl group can lead to improved activity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | A-549 | 2.93 ± 0.47 |

1.2. Inhibition of Enzymatic Activity

Another notable application is in the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. Compounds derived from this compound have been evaluated for their inhibitory effects on MAGL, with some derivatives exhibiting potent activity, which may contribute to their therapeutic potential in treating conditions like neuropathic pain .

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry due to its reactivity and ability to undergo various transformations.

2.1. Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex structures through reactions such as:

- Wittig Reaction : This method allows for the introduction of double bonds into the molecule.

- Darzens Condensation : Used to create α-halo esters that can be further transformed into other functional groups.

These synthetic routes enable chemists to create libraries of compounds that can be screened for biological activity.

3.1. Case Study: Development of MAGL Inhibitors

A specific case study published in the European Journal of Medicinal Chemistry explored the synthesis of new derivatives based on the piperidine structure, including those derived from this compound. The study focused on their inhibitory effects on MAGL and assessed their potential for treating central neuropathic pain conditions such as multiple sclerosis .

3.2. Case Study: Anticancer Screening

In another research effort, derivatives of this compound were screened against various cancer cell lines, revealing promising results in terms of both anticancer activity and selectivity towards cancerous cells over normal cells . The study emphasized structure-activity relationships (SAR) that inform future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-benzyl-3-bromopiperidin-4-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves bromination of 1-benzylpiperidin-4-one derivatives. Optimizing reaction temperature (e.g., 0–5°C for controlled bromine addition) and stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Monitoring reaction progress using TLC or LC-MS ensures intermediate stability.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity and use PPE (nitrile gloves, lab coat, safety goggles). Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist . Store in a sealed container away from oxidizers and moisture to prevent degradation .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC/GC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on the bromine-substituted carbon (δ ~30–40 ppm in ) and benzyl protons (δ ~7.3 ppm in ) .

- Elemental Analysis : Verify bromine content (theoretical ~31.5%) to assess stoichiometric accuracy.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Key steps:

- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts.

- Space Group Determination : Employ SHELXT for automated space-group assignment and initial structure solution .

- Discrepancy Analysis : Compare anisotropic displacement parameters (ADPs) and torsion angles across studies to identify conformational flexibility or misassignments .

Q. What strategies mitigate racemization during functionalization of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)) with chiral ligands (BINAP) to control stereochemistry during cross-coupling reactions.

- Low-Temperature Conditions : Perform reactions at –20°C to slow racemization kinetics.

- Chiral HPLC : Monitor enantiomeric excess (ee) dynamically using a Chiralpak IA column (heptane/ethanol eluent) .

Q. How can computational modeling predict the bioactivity of this compound derivatives targeting neurological receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., dopamine D receptor). Focus on hydrogen bonding with Ser194 and hydrophobic interactions with Phe110 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rank derivative efficacy .

Q. What analytical approaches reconcile conflicting NMR data for this compound in different solvents?

- Methodological Answer :

- Solvent Titration : Acquire -NMR spectra in deuterated DMSO, CDCl, and DO to observe solvent-induced shifts (e.g., benzyl protons may downfield shift in polar solvents).

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at –40°C to 60°C .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions between the benzyl group and piperidine ring .

Q. Methodological Notes

- Structural Elucidation : Prioritize SXRD for unambiguous conformation analysis over solution-phase NMR due to potential solvent effects .

- Synthetic Reproducibility : Document moisture sensitivity of intermediates (e.g., brominated precursors) to avoid yield variability .

- Data Validation : Cross-reference crystallographic (CCDC) and spectroscopic (NIST) databases to resolve literature discrepancies .

Properties

IUPAC Name |

1-benzyl-3-bromopiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAPDFWEFUDKDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)Br)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546489 | |

| Record name | 1-Benzyl-3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104860-16-4 | |

| Record name | 1-Benzyl-3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.